2-Phenylthiazole
Overview
Description
2-Phenylthiazole is a heterocyclic aromatic organic compound that features a thiazole ring substituted with a phenyl group at the second position. Thiazoles are known for their diverse biological activities and are found in various natural and synthetic compounds.
Mechanism of Action
Target of Action
2-Phenylthiazole has been found to have multiple targets of action. It has been identified as a potential inhibitor of Sortase A , a protein that plays a crucial role in bacterial virulence . It has also been found to exhibit antifungal activity against various fungi, including Magnaporthe oryzae and Colletotrichum camelliaet . Furthermore, it has been evaluated as a cholinesterase inhibitor, which could have implications for the treatment of Alzheimer’s disease .
Mode of Action
It is believed to inhibit sortase a, thereby affecting key processes that control biofilm formation, host cell entry, evasion and suppression of the immune response, and acquisition of essential nutrients . In the context of its antifungal activity, it is thought to interact with the fungi in a way that inhibits their growth .
Biochemical Pathways
Given its potential role as a sortase a inhibitor, it may impact the biochemical pathways associated with bacterial virulence . As a potential cholinesterase inhibitor, it could affect the cholinergic neurotransmission pathways, which are associated with learning and memory .
Result of Action
The result of this compound’s action can vary depending on its target. As a potential Sortase A inhibitor, it could reduce bacterial virulence, thereby potentially combating bacterial infections . Its antifungal activity could result in the inhibition of fungal growth . As a potential cholinesterase inhibitor, it could increase the level of acetylcholine, a neurotransmitter associated with learning and memory, thereby potentially alleviating some symptoms of Alzheimer’s disease .
Biochemical Analysis
Biochemical Properties
2-Phenylthiazole has been found to interact with various enzymes and proteins. For instance, it has been synthesized and evaluated as a cholinesterase inhibitor . Cholinesterase is an important enzyme involved in nerve function, and inhibitors of this enzyme are used in the treatment of conditions like Alzheimer’s disease . The interaction between this compound and cholinesterase is likely due to the compound’s ability to bind to the enzyme’s active site, inhibiting its function .
Cellular Effects
In terms of cellular effects, this compound has been shown to have a reduced activity against bacterial cell viability but can prevent biofilm formation at very low concentrations . This suggests that this compound may influence cell function by affecting cell signaling pathways related to biofilm formation .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules such as enzymes. For instance, it has been found to inhibit Sortase A, an enzyme involved in bacterial virulence . This inhibition is likely due to this compound binding to the enzyme, preventing it from carrying out its function .
Temporal Effects in Laboratory Settings
This suggests that it may have long-term effects on cellular function, particularly in the context of nerve function .
Metabolic Pathways
Given its interaction with enzymes such as cholinesterase and Sortase A , it’s likely that it’s involved in pathways related to nerve function and bacterial virulence.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Phenylthiazole can be synthesized through several methods. One common approach involves the cyclization of α-bromoacetophenone with thiourea under basic conditions. The reaction typically proceeds as follows:
Starting Materials: α-Bromoacetophenone and thiourea.
Reaction Conditions: The reaction is carried out in ethanol with a base such as sodium hydroxide.
Procedure: The mixture is heated under reflux, leading to the formation of this compound.
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or column chromatography to ensure the purity of the final product .
Chemical Reactions Analysis
2-Phenylthiazole undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiazolidines.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring, allowing for the introduction of various substituents. Common reagents include halogens, nitrating agents, and sulfonating agents.
Major Products:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Thiazolidines.
Substitution Products: Halogenated, nitrated, or sulfonated derivatives
Scientific Research Applications
2-Phenylthiazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the development of new materials.
Biology: It has been studied for its antimicrobial and antifungal properties.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
2-Phenylthiazole can be compared with other thiazole derivatives:
2-Aminothiazole: Known for its antimicrobial and anticancer properties.
2-Methylthiazole: Used in flavor and fragrance industries.
4-Phenylthiazole: Studied for its antiviral and anticancer activities.
Uniqueness: this compound stands out due to its versatile applications in medicinal chemistry and its potential as a scaffold for developing new therapeutic agents .
Properties
IUPAC Name |
2-phenyl-1,3-thiazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NS/c1-2-4-8(5-3-1)9-10-6-7-11-9/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYKHSBAVLOPISI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70338201 | |
Record name | 2-Phenylthiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70338201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1826-11-5 | |
Record name | 2-Phenylthiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70338201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-phenyl-1,3-thiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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